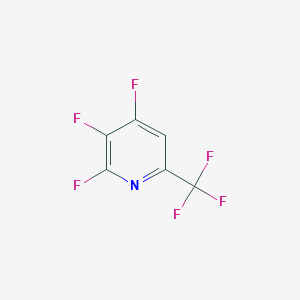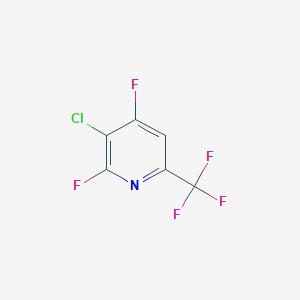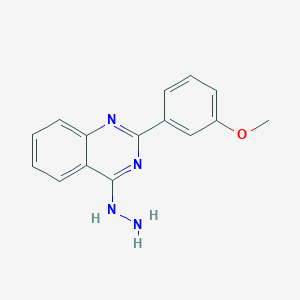![molecular formula C12H19BrN2O4 B1389855 Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219373-14-4](/img/structure/B1389855.png)
Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative, which is achieved by reacting piperazine with an appropriate acylating agent.
Bromination: The next step involves the bromination of the acylated piperazine derivative using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Esterification: Finally, the brominated piperazine derivative is esterified with isobutyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), ambient temperatures.
Major Products:
Substitution Products: Various substituted piperazine derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Oxidation Products: Carboxylic acids and other oxidized forms.
Scientific Research Applications
Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Proteomics Research: The compound is employed in the study of protein interactions and modifications, aiding in the identification of potential drug targets.
Biological Studies: It serves as a tool for investigating cellular processes and pathways, contributing to the understanding of disease mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes, enhancing the efficiency and sustainability of industrial operations.
Mechanism of Action
The mechanism of action of Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbonyl groups in the compound facilitate its binding to active sites, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of target proteins, thereby influencing cellular functions and therapeutic outcomes.
Comparison with Similar Compounds
- Isobutyl 2-[1-(2-chloroacetyl)-3-oxo-2-piperazinyl]acetate
- Isobutyl 2-[1-(2-fluoroacetyl)-3-oxo-2-piperazinyl]acetate
- Isobutyl 2-[1-(2-iodoacetyl)-3-oxo-2-piperazinyl]acetate
Comparison:
- Chemical Structure: While these compounds share a similar core structure, the halogen atom (bromine, chlorine, fluorine, iodine) differentiates them, affecting their reactivity and biological activity.
- Reactivity: The presence of different halogens influences the compound’s reactivity in substitution and reduction reactions, with bromine being more reactive than chlorine and fluorine but less reactive than iodine.
- Biological Activity: The variation in halogen atoms can lead to differences in binding affinity and specificity for molecular targets, impacting their effectiveness in medicinal applications.
Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate stands out due to its balanced reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-methylpropyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O4/c1-8(2)7-19-11(17)5-9-12(18)14-3-4-15(9)10(16)6-13/h8-9H,3-7H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTJOCBYFRTXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1389786.png)




